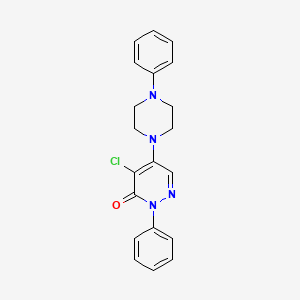

4-chloro-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chlor-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-on ist eine synthetische organische Verbindung, die zur Klasse der Pyridazinone gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Pyridazinon-Kerns aus, der mit einer Phenylgruppe, einem Piperazinring und einem Chloratom substituiert ist. Sie ist in der medizinischen Chemie von Interesse wegen ihrer potenziellen pharmakologischen Eigenschaften.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-on umfasst typischerweise die folgenden Schritte:

Bildung des Pyridazinon-Kerns: Der Pyridazinon-Kern kann durch die Cyclisierung geeigneter Hydrazinderivate mit Diketonen oder Ketoestern synthetisiert werden.

Substitutionsreaktionen: Die Phenyl- und Piperazingruppen werden durch nukleophile Substitutionsreaktionen eingeführt. Das Chloratom wird üblicherweise durch Chlorierungsreaktionen unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid eingeführt.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen zur Straffung des Prozesses umfassen.

Chemische Reaktionsanalyse

Reaktionstypen

4-Chlor-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Das Chloratom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Triethylamin.

Hauptsächlich gebildete Produkte

Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Substitution Reactions: The phenyl and piperazine groups are introduced through nucleophilic substitution reactions. The chlorine atom is usually introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Ligand in Rezeptorbindungsstudien.

Medizin: Erforscht auf seine potenziellen pharmakologischen Aktivitäten, darunter entzündungshemmende, analgetische und antipsychotische Eigenschaften.

Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-on ist nicht vollständig verstanden, aber es wird angenommen, dass er mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert:

Molekulare Zielstrukturen: Mögliche Zielstrukturen umfassen Neurotransmitterrezeptoren, Enzyme und Ionenkanäle.

Beteiligte Signalwege: Die Verbindung kann Signalwege modulieren, die mit Entzündungen, Schmerzen und Neurotransmission zusammenhängen.

Wirkmechanismus

The mechanism of action of 4-chloro-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways:

Molecular Targets: Potential targets include neurotransmitter receptors, enzymes, and ion channels.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and neurotransmission.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Chlor-2-phenylpyridazin-3(2H)-on: Fehlt der Piperazinring, was sich auf seine pharmakologischen Eigenschaften auswirken kann.

2-Phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-on: Fehlt das Chloratom, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.

4-Chlor-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-on: Fehlt die Phenylgruppe, was sich auf ihre Bindungsaffinität und Selektivität auswirken kann.

Einzigartigkeit

4-Chlor-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-on ist aufgrund der Kombination seiner strukturellen Merkmale einzigartig, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen. Das Vorhandensein der Phenyl-, Piperazin- und Chlorsubstituenten kann sein pharmakologisches Potenzial verbessern und es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung machen.

Eigenschaften

Molekularformel |

C20H19ClN4O |

|---|---|

Molekulargewicht |

366.8 g/mol |

IUPAC-Name |

4-chloro-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3-one |

InChI |

InChI=1S/C20H19ClN4O/c21-19-18(15-22-25(20(19)26)17-9-5-2-6-10-17)24-13-11-23(12-14-24)16-7-3-1-4-8-16/h1-10,15H,11-14H2 |

InChI-Schlüssel |

KHEHIUSBBMGFEX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671656.png)

![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11671679.png)

![N-(4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B11671684.png)

![(5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671685.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11671696.png)

![3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671703.png)

![N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11671708.png)

![2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine](/img/structure/B11671712.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide](/img/structure/B11671713.png)

![[1-(4-Methoxy-phenyl)-meth-(E)-ylideneaminooxy]-acetic acid [5-bromo-2-oxo-1,2-dihydro-indol-(3E)-ylidene]-hydrazide](/img/structure/B11671721.png)

![ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate](/img/structure/B11671722.png)

![9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671725.png)